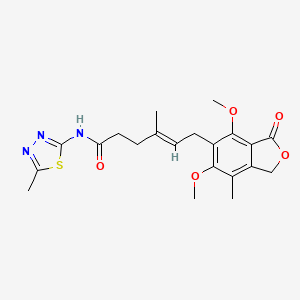![molecular formula C18H12N4O2S B11007414 2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11007414.png)
2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group at the 2-position and a carboxamide group at the 4-position. The carboxamide group is further substituted with a thiazole ring, which is attached to a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic substitution reactions, where the quinoline core is treated with reagents like hydroxylamine or hydrogen peroxide.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as thiazole-2-amine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the thiazole derivative is reacted with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
反応の種類
2-ヒドロキシ-N-[4-(ピリジン-3-イル)-1,3-チアゾール-2-イル]キノリン-4-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、PCC(ピリジニウムクロロクロメート)やKMnO4(過マンガン酸カリウム)などの酸化剤を使用してカルボニル基に酸化することができます。
還元: カルボキサミド基は、LiAlH4(水素化リチウムアルミニウム)やBH3(ボラン)などの還元剤を使用してアミンに還元することができます。
置換: チアゾール環とピリジン環は、置換基と反応条件に応じて、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: PCC、KMnO4、H2O2(過酸化水素)
還元: LiAlH4、BH3、NaBH4(水素化ホウ素ナトリウム)
置換: ハロゲン化試薬、NaOH(水酸化ナトリウム)やKOH(水酸化カリウム)などの塩基
主要な生成物
酸化: キノリン-2,4-ジオン誘導体
還元: キノリン-2-アミン誘導体
置換: さまざまな置換チアゾールおよびピリジン誘導体
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用することができます。
生物学: 抗菌性、抗ウイルス性、または抗がん性などの生物学的活性を示す可能性があり、創薬および開発の候補となっています。
医学: 結核、がん、または感染症などの疾患の治療における潜在的な治療効果を検討することができます。
産業: そのユニークな構造的特徴により、ポリマーや染料などの新しい材料の開発に使用することができます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored in the treatment of diseases such as tuberculosis, cancer, or infectious diseases.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
2-ヒドロキシ-N-[4-(ピリジン-3-イル)-1,3-チアゾール-2-イル]キノリン-4-カルボキサミドの作用機序は完全には解明されていませんが、特定の分子標的と経路との相互作用が関与すると考えられています。この化合物は、酵素や受容体に結合し、それらの活性を阻害して、さまざまな生物学的効果をもたらす可能性があります。たとえば、DNA複製やタンパク質合成に関与する酵素の活性を阻害することで、抗菌作用や抗がん作用をもたらす可能性があります。
類似化合物との比較
類似化合物
4-ヒドロキシ-2-キノロン: これらの化合物は、キノリン骨格とヒドロキシ基を共有していますが、チアゾール環とピリジン環はありません。
チアゾール誘導体: これらの化合物はチアゾール環を含みますが、置換基が異なる場合があり、キノリン骨格はありません。
ピリジン誘導体: これらの化合物はピリジン環を含みますが、置換基が異なる場合があり、キノリン環とチアゾール環はありません。
独自性
2-ヒドロキシ-N-[4-(ピリジン-3-イル)-1,3-チアゾール-2-イル]キノリン-4-カルボキサミドは、その構造的特徴の組み合わせにより、独自の生物学的活性と化学反応性を発揮する可能性があるため、ユニークです。キノリン、チアゾール、ピリジン環が1つの分子に存在することにより、創薬や材料科学において、さらなる修飾と最適化のための多様な足場が提供されます。
特性
分子式 |
C18H12N4O2S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H12N4O2S/c23-16-8-13(12-5-1-2-6-14(12)20-16)17(24)22-18-21-15(10-25-18)11-4-3-7-19-9-11/h1-10H,(H,20,23)(H,21,22,24) |
InChIキー |
YRRMGGCRMBRWOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide](/img/structure/B11007365.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11007369.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11007374.png)
![N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11007378.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B11007385.png)

![1-benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11007389.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007394.png)
![N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11007402.png)

![2-[(furan-2-ylmethyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007417.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11007422.png)
![1-benzofuran-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone](/img/structure/B11007425.png)
